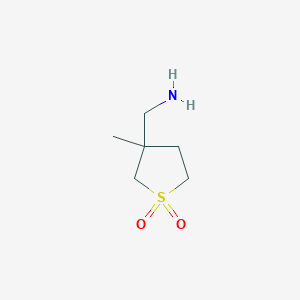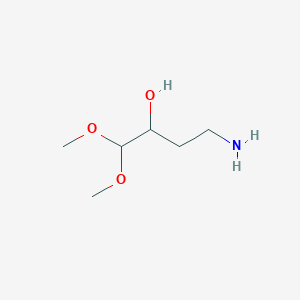
2-Bromo-4-cyclopropyl-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-cyclopropyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 2-position, a cyclopropyl group at the 4-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyclopropyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-1,3-thiazole with cyclopropylamine, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-cyclopropyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters.
Major Products:
Scientific Research Applications
2-Bromo-4-cyclopropyl-1,3-thiazole-5-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
2-Bromo-1,3-thiazole: Lacks the cyclopropyl and carboxylic acid groups, making it less versatile in certain applications.
4-Cyclopropyl-1,3-thiazole-5-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid: Substitutes the cyclopropyl group with a methyl group, altering its steric and electronic properties.
Uniqueness: 2-Bromo-4-cyclopropyl-1,3-thiazole-5-carboxylic acid stands out due to its combination of a bromine atom, cyclopropyl group, and carboxylic acid group, which confer unique reactivity and potential biological activities.
Properties
Molecular Formula |
C7H6BrNO2S |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
2-bromo-4-cyclopropyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO2S/c8-7-9-4(3-1-2-3)5(12-7)6(10)11/h3H,1-2H2,(H,10,11) |
InChI Key |
IWGQQJQLYICDAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(SC(=N2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol](/img/structure/B13164395.png)





![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine](/img/structure/B13164464.png)
![11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13164465.png)


